2-(2-Imidazolyl)aniline Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNHVDTZRQDTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 2 Imidazolyl Aniline Hydrochloride and Its Analogs
Classical and Contemporary Synthetic Routes to 2-(2-Imidazolyl)aniline Hydrochloride
The synthesis of 2-(2-imidazolyl)aniline and its derivatives can be achieved through several established and emerging routes. The most common protocols involve the condensation of key precursors like ethylenediamine (B42938) with nitriles or esters. chemicalbook.com Another widely used method is the reaction of aldehydes with ethylenediamine in the presence of an oxidizing agent. chemicalbook.com
Multi-step Reaction Pathways
Multi-step synthesis provides a reliable, albeit sometimes lengthy, approach to constructing the 2-(arylamino)imidazole framework. These pathways allow for controlled, sequential bond formation and purification of intermediates, often leading to high-purity final products.
A notable example is the synthesis of the analog 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride, known as clonidine (B47849). One method involves the reaction of N,N-dimethyl-N'-(2,6-dichlorophenyl)-α-chloroformamidine hydrochloride with an excess of ethylenediamine in ethylene (B1197577) glycol. google.com This reaction proceeds for 3 hours at room temperature and is then heated to 145-150°C for 1.5 hours. google.com
Another pathway to clonidine involves reacting 1-carboethoxy-2-imidazolidone with 2,6-dichloroaniline (B118687) in the presence of excess phosphorus oxychloride at 50°C for 60 hours, resulting in a 78.6% yield. google.com A variation of this approach uses 1-acetyl-2-imidazolidone, which reacts with 2,6-dichloroaniline in phosphorus oxychloride. google.com The resulting intermediate is then treated with methanol (B129727) to yield the final product. google.com Similarly, the synthesis of 2-(3-aminophenyl)imidazoline hydrochloride, an isomer of the target compound, can be achieved through the reducing hydrogenation of 2-(3-aminophenyl)imidazoline. google.com
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline, another analog, is accomplished by refluxing a mixture of p-aminobenzoic acid and o-phenylenediamine (B120857) in o-phosphoric acid at 180-200°C for 4 hours. ijrpc.com
The mechanisms underpinning these syntheses involve fundamental organic reactions. In the synthesis of clonidine from 1-acetyl-2-imidazolidone and 2,6-dichloroaniline, the reaction proceeds through the formation of an intermediate, 1-acetyl-2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride, which is then converted to the final product via methanolysis. google.com
For syntheses involving the reaction of an aniline (B41778) with a reagent like 2-chloro-2-imidazoline, the mechanism is typically a nucleophilic substitution where the aniline nitrogen attacks the C-2 carbon of the imidazoline (B1206853) ring, displacing the chloro group. researchgate.net
In pathways that build the imidazole (B134444) or imidazoline ring from acyclic precursors, the mechanism often involves a series of condensation and cyclization steps. For example, the reaction of an aldehyde with ethylenediamine first forms a Schiff base intermediate. This intermediate then undergoes intramolecular cyclization and subsequent oxidation to form the imidazoline ring. chemicalbook.com
A proposed mechanism for the formation of imidazo[1,2-a]pyrimidine-containing imidazoles begins with the reaction of a carbaldehyde with an amine to form an imine intermediate. semanticscholar.org Nucleophilic attack by ammonia (B1221849) (generated from ammonium (B1175870) acetate) on the imine's C=N double bond leads to a second intermediate, which then undergoes condensation and cyclization. semanticscholar.org
The efficiency and yield of these multi-step syntheses are highly dependent on reaction conditions. Optimization of parameters such as temperature, solvent, and catalyst is crucial.
In the synthesis of 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride from 1-acetyl-2-imidazolidone and 2,6-dichloroaniline, various temperature and time parameters were tested to maximize the yield. google.com The process involves heating the reactants in phosphorus oxychloride, distilling off the excess reagent, and then boiling the residue in methanol. google.com The final product is precipitated by adding concentrated hydrochloric acid and cooling the mixture to 5-10°C. google.com
The synthesis of aniline derivatives can also be optimized. For instance, in the hydrogenation of nitrobenzene (B124822) to aniline, reaction parameters such as temperature, flow rate, and hydrogen pressure were adjusted. researchgate.net The optimal conditions were found to be a temperature of 60°C and a hydrogen pressure of 1.0 MPa in methanol. researchgate.net
Catalysts play a significant role. In the synthesis of imidazo[1,2-a]pyridines, various copper salts were screened, with CuI showing the best performance in DMF. researchgate.net Interestingly, the reaction proceeded well even without a specific ligand or base. researchgate.net For the N-trifluoroethylation of anilines, an iron porphyrin catalyst was effective when using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in an aqueous solution. rsc.org
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride
| Example No. | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 145-150 | 4 | 81 | google.com |
| 2 | 135-140 | 5 | 79.5 | google.com |
| 3 | 125-130 | 6 | 75 | google.com |
| 4 | 145-150 | 2 | 70 | google.com |
| 5 | 145-150 | 6 | 78.5 | google.com |
One-Pot Synthesis Approaches
One-pot syntheses offer a more efficient alternative to multi-step pathways by reducing the number of isolation and purification steps, thereby saving time, resources, and reducing waste. uva.nl
Another one-pot approach is the condensation of ethylenediamine with an appropriate ester, such as in the preparation of 2-(2-imidazolyl)indoles from ethyl indoly-2-carboxylate. researchgate.net The synthesis of 2-imidazolines can also be achieved from aldehydes and ethylenediamine using various oxidants like iodine in the presence of potassium carbonate. chemicalbook.com A one-pot, three-component reaction using a copper-MOF catalyst has also been developed for synthesizing imidazo[1,2-a]pyridines. beilstein-journals.org
Furthermore, a pseudo-multicomponent one-pot protocol has been developed for synthesizing 1,3-disubstituted imidazolidin-2-ones with yields ranging from 55% to 81%. nih.gov This process involves the in situ formation of a Schiff base, followed by reduction and cyclization. nih.gov
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com These approaches are increasingly being applied to the synthesis of imidazole derivatives.
Microwave-assisted synthesis has emerged as a prominent green chemistry technique. wjbphs.comwjbphs.com For example, the synthesis of 2,3,5-triphenyl imidazole using microwave irradiation resulted in a significantly higher yield (90.90%) compared to the conventional heating method (69.60%). wjbphs.com This method often uses water as a green solvent, avoiding more hazardous organic solvents. wjbphs.comwjbphs.com The synthesis of 2-(1H-pyrazol-5-yl) aniline, a corrosion inhibitor, was also achieved using a microwave method with ethanol (B145695) as the solvent. researchgate.net
Another green approach involves using novel, environmentally benign catalysts. A simple and cost-effective protocol for synthesizing tri- and tetrasubstituted-1H-imidazoles uses nano aluminum nitride under solvent-free conditions, with the addition of a few drops of water. ias.ac.in The products were isolated in good to excellent yields. ias.ac.in
Precursor Chemistry and Starting Materials
The choice of starting materials is fundamental to any synthetic strategy for this compound and its analogs. The structure of the final molecule dictates the necessary precursors.
Common precursors for the imidazoline or imidazole ring include:
Ethylenediamine : This is a cornerstone precursor, providing the two-carbon, two-nitrogen backbone of the ring. chemicalbook.comresearchgate.net
Aldehydes, Nitriles, or Esters : These reagents react with ethylenediamine to complete the ring and introduce the substituent at the 2-position. chemicalbook.com
Imidazolidin-2-one : This can be activated and reacted with anilines. google.comresearchgate.net
2-Chloro-2-imidazoline : This is an activated precursor that can directly react with anilines. researchgate.net
For the aniline portion of the molecule, the primary starting materials are substituted anilines or related compounds:
o-Phenylenediamine : Used in the synthesis of benzimidazole (B57391) analogs. ijrpc.com
2,6-Dichloroaniline : A key precursor for the synthesis of clonidine. google.com
p-Aminobenzoic acid : A precursor for 4-amino-substituted benzimidazole analogs. ijrpc.com
2-(3-Aminophenyl)imidazoline : The direct precursor for its hydrochloride salt via hydrogenation. google.com
The synthesis of more complex precursors, such as imidazolium (B1220033) salts used for N-heterocyclic carbene ligands, involves reacting N-substituted imidazoles with reagents like 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. orientjchem.org
Amines and Amine Hydrochlorides in Imidazole Synthesis
Amines and their hydrochloride salts are fundamental building blocks in the construction of the imidazole ring. Primary amines, including aniline and its derivatives, can serve as a nitrogen source for the imidazole core. In the Debus-Radziszewski imidazole synthesis, a classic method, a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine react to form the imidazole ring. wikipedia.org A modification of this method using an amine instead of ammonia allows for the synthesis of N-substituted imidazoles. wikipedia.org
The use of amine hydrochlorides is also prevalent. For instance, imidazolium chloride has been reported as an efficient catalyst for the transamidation of primary amines, a reaction that forms amide bonds crucial in many synthetic pathways. nih.gov Furthermore, imidazole hydrochloride itself can promote the synthesis of nitriles from aldehydes, using hydroxylamine (B1172632) hydrochloride as a nitrogen source. nih.goveurekaselect.com This demonstrates the utility of amine hydrochlorides in facilitating key chemical transformations relevant to the synthesis of complex imidazole-containing molecules.
A notable example involves the reaction of 2,6-dichloroaniline with 1-acetyl-2-imidazolidone in the presence of phosphorus oxychloride to produce a 2-imidazoline derivative, which is then treated with methanol to yield 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride. google.com This highlights a specific application of an aniline derivative in the synthesis of a substituted imidazoline hydrochloride.
The table below summarizes the role of various amines and their hydrochlorides in imidazole synthesis.
| Reagent/Catalyst | Role in Synthesis | Example Reaction | Reference(s) |
| Primary Amines (e.g., Aniline) | Nitrogen source for N-substituted imidazoles | Debus-Radziszewski imidazole synthesis | wikipedia.org |
| Ammonia | Nitrogen source for unsubstituted imidazoles | Debus-Radziszewski imidazole synthesis | wikipedia.orgmdpi.com |
| Imidazolium Chloride | Catalyst for transamidation | Amidation of primary amines | nih.gov |
| Imidazole Hydrochloride | Promoter for nitrile synthesis | Conversion of aldehydes to nitriles | nih.goveurekaselect.com |
| 2,6-Dichloroaniline | Reactant for substituted imidazoline hydrochloride | Synthesis of 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride | google.com |
| Hydroxylamine Hydrochloride | Nitrogen source | Synthesis of nitriles from aldehydes | nih.goveurekaselect.com |
Aldehydes and Diketones in Imidazole Ring Formation
Aldehydes and 1,2-diketones are essential electrophilic components in many imidazole synthesis strategies. The Debus-Radziszewski reaction and its variations frequently utilize a combination of an aldehyde and a 1,2-dicarbonyl compound (like benzil (B1666583) or glyoxal) to construct the imidazole core. wikipedia.orgmdpi.com For example, a simple and high-yielding synthesis of 2,4,5-trisubstituted imidazoles involves the reaction of 1,2-diketones and aldehydes in the presence of ammonium acetate (B1210297), often accelerated by microwave irradiation. nih.govresearchgate.net
The versatility of this approach allows for the incorporation of a wide range of substituents onto the imidazole ring by varying the aldehyde and diketone starting materials. This is crucial for creating analogs of 2-(2-Imidazolyl)aniline with diverse electronic and steric properties. For instance, pyrazole-4-carbaldehyde has been used in multicomponent condensations to produce substituted imidazole derivatives. tandfonline.com
The following table outlines the use of aldehydes and diketones in imidazole synthesis.
| Reagent | Role in Synthesis | Example Reaction | Reference(s) |
| Aldehydes (general) | Carbon source for the C-2 position of the imidazole ring | Debus-Radziszewski imidazole synthesis | wikipedia.orgnih.govresearchgate.net |
| 1,2-Diketones (e.g., Benzil, Glyoxal) | Carbon source for the C-4 and C-5 positions of the imidazole ring | Debus-Radziszewski imidazole synthesis | wikipedia.orgmdpi.comnih.govresearchgate.net |
| Pyrazole-4-carbaldehyde | Aldehyde component in multicomponent reactions | Synthesis of substituted imidazole derivatives | tandfonline.com |
Use of Cyanamide (B42294) and Acrylonitrile Derivatives
Cyanamide and its derivatives serve as a source for the 2-amino group in 2-aminoimidazoles. One synthetic route involves the reaction of vinylazides, which convert in situ to 2H-azirines, with cyanamide to form 2-aminoimidazoles in moderate to excellent yields. rsc.org
Another approach utilizes an electrophilic one-pot reaction of an olefin, a cyanamide, an amine, and N-bromosuccinimide to synthesize various guanidine (B92328) derivatives, which can be precursors to imidazole rings. organic-chemistry.org While not directly forming the imidazole ring in one step, these methods highlight the utility of cyanamide derivatives in introducing the key nitrogen-containing functionalities necessary for the subsequent cyclization to form imidazole-based structures.
Catalysis in the Synthesis of this compound and Related Structures
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Catalytic methods often lead to higher yields, milder reaction conditions, and improved atom economy compared to stoichiometric approaches.
Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysts are widely employed in the synthesis of imidazoles, facilitating key bond-forming reactions. researchgate.net Copper catalysts, for instance, are used in the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Copper(I) oxide has been shown to efficiently catalyze the N-arylation of azoles with arylboronic acids under base-free conditions. organic-chemistry.org Furthermore, nano-copper oxide has been utilized in a three-component reaction for the synthesis of 2-triazolylimidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov
Palladium catalysts are also significant, particularly in cross-coupling reactions like the Sonogashira coupling, which can be adapted to synthesize imidazole derivatives. ijarsct.co.in Zinc-based heterogeneous catalysts are favored for their non-toxic, affordable, and reusable nature in various multicomponent reactions to form the imidazole framework. researchgate.net For example, ZnCl2 has been used to catalyze the [3+2] cycloaddition of benzimidates and 2H-azirines to yield multisubstituted imidazoles. organic-chemistry.org
The following table presents a selection of metal catalysts and their applications in imidazole synthesis.
| Metal Catalyst | Type of Reaction | Example Application | Reference(s) |
| Copper(I) Iodide (CuI) | Multicomponent domino reaction | Synthesis of imidazo[1,2-a]pyridines | nih.govresearchgate.net |
| Copper(I) Oxide (CuO) | N-arylation | Reaction of azoles with arylboronic acids | organic-chemistry.org |
| Nano-Copper Oxide | A³ coupling reaction | Synthesis of 2-triazolylimidazo[1,2-a]pyridines | beilstein-journals.orgnih.gov |
| Palladium Acetate (Pd(OAc)₂) | Transamidation | Synthesis of amides | nih.gov |
| Zinc Chloride (ZnCl₂) | [3+2] Cycloaddition | Reaction of benzimidates and 2H-azirines | organic-chemistry.org |
| Zinc Ferrite (ZnFe₂O₄) Nanoparticles | Heterogeneous catalysis | Synthesis of substituted imidazoles | rsc.org |
| Nickel Chloride (NiCl₂·6H₂O) | Heterogeneous catalysis | Synthesis of 2,4,5-triaryl-imidazoles | nih.gov |
Organic and Heterogeneous Catalysis
In addition to metal-based systems, organic and heterogeneous catalysts offer sustainable and often milder alternatives for imidazole synthesis. tandfonline.com Organocatalysts like ascorbic acid (Vitamin C) have been effectively used in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com Ionic liquids, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO), can act as both catalyst and solvent in the synthesis of tri- and tetra-substituted imidazoles. rsc.orgsemanticscholar.org
Heterogeneous catalysts are particularly advantageous due to their ease of separation and recyclability. researchgate.net Examples include silica-supported boron trifluoride (BF₃·SiO₂), which is a reusable and cost-effective catalyst for the one-pot synthesis of 1,2,4,5-tetra-substituted imidazoles. nih.gov Sulfonated Fe₃O₄@PVA superparamagnetic nano-catalysts act as efficient Brønsted acids and can be recycled multiple times without significant loss of activity. rsc.org
The table below provides examples of organic and heterogeneous catalysts used in imidazole synthesis.
| Catalyst | Type of Catalyst | Application | Reference(s) |
| Ascorbic Acid (Vitamin C) | Organocatalyst | Solvent-free synthesis of tetrasubstituted imidazoles | tandfonline.com |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO)-based Ionic Liquid | Ionic Liquid | Synthesis of tri- and tetra-substituted imidazoles | rsc.orgsemanticscholar.org |
| Silica-supported Boron Trifluoride (BF₃·SiO₂) | Heterogeneous | Synthesis of tetra-substituted imidazoles | nih.gov |
| Sulfonated Fe₃O₄@PVA Nanoparticles | Heterogeneous (Superparamagnetic) | Condensation reaction for trisubstituted-NH-imidazoles | rsc.org |
| Bioglycerol-based Carbon Catalyst | Heterogeneous | Synthesis of tetrasubstituted imidazoles | tandfonline.com |
Solvent-Free and Environmentally Conscious Catalytic Methods
The development of environmentally friendly synthetic methods is a growing area of focus. Solvent-free reactions, often facilitated by grinding or heating, offer significant advantages by reducing waste and avoiding the use of toxic organic solvents. asianpubs.org One-pot, solvent-free procedures have been developed for the synthesis of imidazole derivatives, leading to high yields and easy work-up. asianpubs.orgresearchgate.net
Microwave-assisted synthesis has also emerged as a green and efficient technique. For example, the condensation of benzil, various aldehydes, and ammonium acetate under microwave irradiation and solvent-free conditions, using a catalyst like ammonium molybdate, yields trisubstituted imidazoles in high yields. nih.gov Similarly, ultrasound irradiation has been employed to promote imidazole synthesis, offering a milder and more rapid alternative to traditional heating. nih.gov These methods align with the principles of green chemistry by minimizing energy consumption and waste generation. ijarsct.co.in
Derivatization Strategies for Structural Modification of this compound
The ability to modify the core structure of 2-(2-Imidazolyl)aniline is key to exploring its chemical space and developing new compounds. Strategies for derivatization are diverse, allowing for systematic changes to its constituent rings and functional groups.
The imidazole ring of 2-phenylimidazole-type structures offers multiple sites for substitution, including the nitrogen and carbon atoms, which can significantly influence the molecule's electronic and steric properties. guidechem.comnih.gov
N-1 and N-3 Positions: The nitrogen atoms of the imidazole ring can be substituted to introduce various groups. For instance, N-3 substitution with a benzyl (B1604629) group has been shown to be tolerable in related phenyl-imidazole compounds. organic-chemistry.org The N-1 position can also be alkylated or arylated. organic-chemistry.orgrsc.orgmdpi.com
C-2 Position: The C-2 position is the most acidic site on the imidazole ring, making it a primary target for derivatization through lithiation followed by reaction with an electrophile. youtube.com For example, C-2 lithiation and subsequent formylation can introduce an aldehyde group. organic-chemistry.org
C-4 and C-5 Positions: Substitution at the C-4 and C-5 positions of the imidazole ring is also a common strategy. rsc.org In some synthetic routes, an ester moiety can be regioselectively incorporated at either the C-4 or C-5 position. rsc.org Sequential arylation at all three C-H bonds (C-2, C-4, and C-5) of the imidazole core is possible through advanced catalytic methods. nih.gov
A summary of substitution strategies on the imidazole ring is presented in the table below.
| Position | Derivatization Strategy | Example Reagents/Conditions | Resultant Group |
| N-1 | Alkylation / Arylation | Alkyl halides, Aryl halides, Copper catalyst | Alkyl, Aryl groups |
| N-3 | Alkylation | Benzyl bromide, CH3CN, reflux | Benzyl group |
| C-2 | Lithiation & Electrophilic Quench | n-BuLi, then DMF | Formyl group |
| C-4/C-5 | Regioselective Incorporation | Varies by synthetic protocol | Ester, Aryl, Sulfonamido groups |
Modifications to the aniline (phenyl) ring are critical for modulating the electronic properties of the entire molecule through inductive and resonance effects. A variety of substituents can be introduced at the ortho, meta, and para positions relative to the imidazole group. byjus.com
Systematic substitutions with groups containing oxygen, sulfur, and fluorine have been explored to probe interactions within biological targets. organic-chemistry.org For example, the introduction of hydroxyl, thiol, or fluoro groups at the ortho, meta, or para positions has been documented. organic-chemistry.org In analogous benzimidazole structures, the introduction of electron-donating substituents on the aniline ring has been shown to enhance biological potency. nih.gov Diels-Alder reactions have also been employed to create highly substituted aniline derivatives. nih.gov
The table below outlines common substitutions on the aniline ring.
| Position | Substituent Type | Example Group | Synthetic Method |
| ortho | Halogen | Fluoro (-F) | Electrophilic Aromatic Substitution |
| meta | Alkoxy | Methoxy (-OCH3) | Nucleophilic Aromatic Substitution |
| para | Thiol | Thiol (-SH) | Various |
| ortho, para | Halogen | Bromo (-Br) | Direct bromination |
The primary amino group on the aniline ring is a reactive handle for further derivatization, most notably through the formation of imines, commonly known as Schiff bases. This is typically achieved through a condensation reaction with an aldehyde or a ketone. ijpsjournal.comyoutube.com
This reaction is a straightforward and widely used method for extending the molecular structure. For instance, 4-(1H-benzo[d]imidazol-2-yl)aniline, an analog of the target compound, readily condenses with various pyrazolecarbaldehydes in glacial acetic acid to yield the corresponding Schiff's bases. researchgate.net This strategy allows for the incorporation of a wide range of functionalities, depending on the structure of the carbonyl-containing reactant. flash-chromatographie.com The formation of the C=N double bond is a versatile chemical transformation for creating more complex derivatives. wikipedia.org
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-(2-Imidazolyl)aniline | Aromatic/Heterocyclic Aldehyde | Glacial Acetic Acid or Ethanol | Schiff Base (Imine) Derivative |
| Aniline | Benzaldehyde | Ethanol, Stirring | Benzalaniline |
Building upon the 2-(2-imidazolyl)aniline scaffold, additional heterocyclic rings can be introduced to create more complex and potentially more active molecules. These additions can be made through various synthetic strategies, often involving the functional groups on the primary scaffold.
Pyrazole (B372694) Formation: The aniline amino group can be used as a starting point for building new rings. For example, reaction of the related 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride, followed by cyclization with hydrazine (B178648) hydrate, yields a pyrazole derivative. researchgate.net
Triazole Synthesis: Aniline precursors can be used to synthesize 1,2,3-triazole derivatives. This often involves converting the aniline to an azide (B81097) and performing a cycloaddition reaction. nih.gov
Fused Heterocycles: More intricate systems, such as imidazo[1,2-a]pyridines and other imidazole-fused nitrogen-bridgehead heterocycles, can be synthesized, demonstrating the versatility of the imidazole core in constructing polycyclic structures. rsc.orgnih.gov
| Starting Scaffold | Reagent(s) | Heterocycle Introduced |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | 1. Maleic anhydride; 2. Hydrazine hydrate | Pyrazole |
| Aniline Precursor | Propargyl bromide, Azides, Copper catalyst | 1,2,3-Triazole |
| 2-Aminopyridine | Phenacyl bromide | Imidazo[1,2-a]pyridine |
The success of multi-step syntheses and derivatizations hinges on the compatibility of the functional groups present in the molecule with the reaction conditions employed. Modern synthetic methods for creating substituted imidazoles often exhibit high functional group tolerance. organic-chemistry.orgresearchgate.net
Reactions have been shown to be tolerant of a wide array of functional groups, including phenols, alcohols, carboxylic acids, amines, esters, sulfonamides, aryl halides, and various heterocycles. rsc.org For example, copper-catalyzed cross-coupling reactions and multicomponent reactions catalyzed by ruthenium or iron have been developed to be compatible with many of these functionalities. rsc.org However, some reactions are less tolerant. For instance, strongly activating groups like the aniline amine can lead to over-reactivity (e.g., polyhalogenation) or may be incompatible with certain catalysts like AlCl₃ used in Friedel-Crafts reactions. libretexts.org In such cases, protecting the amine as an amide can modulate its reactivity and allow the desired transformation to proceed before being deprotected. libretexts.org
Purification and Isolation Techniques for Synthesized Compounds
Following synthesis, the isolation and purification of the target compound from reaction byproducts and unreacted starting materials are essential to obtain a product of high purity. A variety of standard laboratory techniques are employed for the purification of 2-(2-imidazolyl)aniline derivatives.
Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, benzene), and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. researchgate.netorgsyn.orglookchem.com The process may be repeated to achieve higher purity.
Column Chromatography: Silica (B1680970) gel column chromatography is a versatile technique used to separate compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). researchgate.net This method is particularly useful for separating complex mixtures or compounds with similar polarities. For aniline derivatives, which can be basic, a small amount of a base like triethylamine (B128534) is sometimes added to the eluent to prevent the compound from sticking to the slightly acidic silica gel. researchgate.net
Filtration: Simple vacuum filtration is used to collect precipitated or crystallized solids from the liquid phase. researchgate.netgoogle.com
Acid-Base Extraction/Precipitation: The basic nature of the imidazole and aniline nitrogens allows for purification via acid-base chemistry. The compound can be dissolved in an acidic aqueous solution and washed with an organic solvent to remove non-basic impurities. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified product. lookchem.com Alternatively, selective precipitation of a desired regioisomer as a salt can be achieved by treatment with a strong acid. google.com
A summary of common purification techniques is provided below.
| Technique | Principle | Typical Application |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Purification of solid crude products. |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Separation of complex mixtures, isomers, and products from starting materials. |
| Acid-Base Extraction | Difference in solubility in acidic/basic aqueous solutions based on pKa. | Removing non-basic or non-acidic impurities. |
| Selective Precipitation | Formation of an insoluble salt of the desired compound or an impurity. | Isolation of a specific regioisomer or removal of certain impurities. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy would be used to identify the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(2-Imidazolyl)aniline Hydrochloride, one would expect to observe distinct signals for the aromatic protons on the aniline (B41778) ring, the protons on the imidazole (B134444) ring, and the protons of the amine (–NH₂) and imidazole (–NH) groups.
Aromatic Region: The protons on the ortho-aminophenyl group would typically appear as a complex multiplet pattern in the aromatic region of the spectrum.
Imidazole Protons: The protons on the imidazole ring would also resonate in the downfield region, with their exact chemical shifts depending on the solvent and the protonation state.
Amine and Imidazole NH Protons: The signals for the amine (–NH₂) and the imidazole N–H protons are expected to be broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In the hydrochloride salt, the amine group would exist as an ammonium (B1175870) salt (–NH₃⁺), and both the imidazole and ammonium protons would be exchangeable, which can be confirmed by a D₂O exchange experiment.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for each unique carbon atom.
Aromatic Carbons: The six carbons of the aniline ring would produce signals in the aromatic region (typically 110-150 ppm). The carbon atom attached to the nitrogen (C–NH₂) would have a characteristic chemical shift.
Imidazole Carbons: The three carbons of the imidazole ring would also appear in the downfield region. The carbon at position 2 (C2), which is bonded to the aniline ring, is expected to have a chemical shift distinct from the other two imidazole carbons (C4 and C5). Fast tautomerization of the imidazole ring can sometimes lead to broadening or averaging of the signals for the C4 and C5 carbons. mdpi.com
Interactive Data Table: Expected ¹³C NMR Chemical Shifts A representative table based on general knowledge of similar structures. Actual experimental values are required for confirmation.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| Imidazole C2 | 140 - 150 |
| Imidazole C4/C5 | 115 - 130 |
| Aniline C (ipso, attached to imidazole) | 125 - 135 |
| Aniline C (ipso, attached to NH3+) | 140 - 150 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign which protons are bonded to which carbons in both the aniline and imidazole rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for establishing the connectivity between the aniline and imidazole rings, for instance, by showing a correlation between the imidazole protons and the ipso-carbon of the aniline ring, and vice-versa.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The molecular weight of 2-(2-Imidazolyl)aniline is 159.19 g/mol . nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base, 2-(2-Imidazolyl)aniline. This would appear at an m/z value corresponding to the mass of the molecular ion. The use of ESI-MS is a standard method for characterizing imidazole-containing compounds. hmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.comresearchgate.net This technique would be used to assess the purity of the this compound sample and to obtain its mass spectrum. The compound would first be passed through an HPLC column to separate it from any impurities. The eluent from the column would then be directed into the mass spectrometer for ionization and detection. This is a common method for the analysis of various aniline and imidazole derivatives in complex mixtures. ijrpc.comnih.gov A typical LC-MS analysis would provide the retention time of the compound and its mass spectrum, confirming both its identity and purity in a single run.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a preferred method for obtaining an infrared spectrum due to its speed and sensitivity. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline and imidazole moieties, as well as the influence of the hydrochloride salt formation.
The primary amine (–NH2) group in the aniline portion of the molecule would typically show N–H stretching vibrations in the range of 3300-3500 cm⁻¹. However, in the hydrochloride salt, this group is protonated to form an ammonium salt (–NH3+), which significantly alters its vibrational modes. The –NH3+ group is expected to show a broad and strong absorption band in the 2800-3200 cm⁻¹ region due to N-H stretching vibrations.
The imidazole ring has several characteristic vibrations. The N–H stretching vibration of the imidazole ring is also expected to appear as a broad band in the high-frequency region, often overlapping with the –NH3+ stretching bands. The C=N stretching vibration of the imidazole ring typically appears around 1579 cm⁻¹. researchgate.net The C–N stretching vibrations and the in-plane and out-of-plane bending vibrations of the imidazole and benzene (B151609) rings are expected in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Table 1: Expected FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ammonium (–NH₃⁺) | N–H Stretch | 2800-3200 (broad, strong) |
| Imidazole N-H | N–H Stretch | ~3100 (broad) |
| Aromatic C-H | C–H Stretch | 3000-3100 |
| Imidazole C=N | C=N Stretch | ~1580 |
| Benzene Ring | C=C Stretch | 1450-1600 |
| Imidazole Ring | Ring Vibrations | 1300-1500 |
| C-N | C–N Stretch | 1250-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Electronic Absorption and Emission Spectra
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aniline and imidazole aromatic systems. Aniline itself typically shows two absorption bands, a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm. researchgate.net The imidazole ring exhibits absorption bands at approximately 160 nm and 210 nm. rsc.org
Chemometric Methods for Spectrophotometric Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. oaji.net In the context of UV-Vis spectroscopy, chemometric techniques can be employed for the quantitative analysis of complex mixtures where spectral overlap is a significant issue. oaji.netnih.gov Methods such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression are powerful tools for building calibration models that can relate the absorbance data to the concentration of the analyte, even in the presence of interfering substances. nih.govnumberanalytics.com These methods are particularly useful in pharmaceutical analysis for the simultaneous determination of multiple components in a formulation. nih.gov
Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Determination of Molecular Structure and Conformation
A successful SC-XRD analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular connectivity and conformation. The analysis would confirm the point of protonation, expected to be the aniline nitrogen. It would also reveal the planarity of the imidazole and benzene rings and the dihedral angle between them. Furthermore, the crystal packing would be elucidated, showing intermolecular interactions such as hydrogen bonding involving the ammonium group, the imidazole N-H, and the chloride counter-ion, as well as potential π-π stacking interactions between the aromatic rings. nih.govmdpi.commdpi.com
Table 2: Illustrative Crystallographic Data for a Related Imidazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.673(3) |
| b (Å) | 4.7447(8) |
| c (Å) | 17.615(3) |
| β (°) | 99.067(17) |
| Volume (ų) | 1293.6(4) |
| Z | 4 |
Note: This data is for 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and is provided for illustrative purposes to indicate the type of information obtained from an SC-XRD study. mdpi.com
Analysis of Supramolecular Interactions in Crystalline State
A primary interaction is anticipated between the anilinium group (-NH3+) and the chloride anion (Cl-), forming a charge-assisted hydrogen bond of the N-H···Cl type. Furthermore, the imidazole ring presents both a pyrrolic-type N-H group and a pyridinic-type nitrogen, both of which can participate in hydrogen bonding. The N-H of the imidazolium (B1220033) ring is a strong hydrogen bond donor and is likely to interact with the chloride anion.
Intermolecular hydrogen bonds are crucial in forming extended networks. These interactions can lead to the formation of common supramolecular synthons, which are predictable and robust patterns of non-covalent interactions. For instance, chains or sheets of molecules can be formed through a series of N-H···Cl and N-H···N interactions, creating a highly stable, layered crystalline structure. While π-π stacking interactions between the aromatic aniline and imidazole rings are also conceivable, the strong electrostatic and hydrogen-bonding interactions are expected to be the primary determinants of the crystal packing.
Table 1: Plausible Supramolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Charge-Assisted Hydrogen Bond | Anilinium (-NH3+) | Chloride (Cl-) | N-H···Cl |
| Hydrogen Bond | Imidazolium (N-H) | Chloride (Cl-) | N-H···Cl |
| Hydrogen Bond | Imidazolium (N-H) | Imidazole (N) | N-H···N |
| π-π Stacking | Aniline/Imidazole Ring | Aniline/Imidazole Ring | Parallel or T-shaped |
Thermal Analysis Techniques (e.g., TG, DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for characterizing the thermal stability and decomposition profile of this compound. Although specific experimental data for this compound is not publicly documented, a general thermal behavior can be predicted based on the analysis of similar hydrochloride salts of nitrogen-containing heterocyclic compounds.
Thermogravimetric Analysis (TGA) is expected to reveal a multi-step decomposition process. An initial weight loss at lower temperatures (typically below 150 °C) could indicate the release of lattice water or residual solvent, should the compound crystallize as a hydrate. The principal decomposition of the organic moiety would occur at higher temperatures. The thermal degradation of hydrochloride salts of amines often involves the evolution of hydrogen chloride gas. nih.gov This would be observed as a significant weight loss step in the TGA curve. Subsequent decomposition at even higher temperatures would correspond to the fragmentation and volatilization of the remaining organic structure.
Differential Thermal Analysis (DTA) would complement the TGA data by identifying the thermal nature of the observed events. The DTA curve would display endothermic or exothermic peaks corresponding to phase transitions and decomposition processes. The loss of any solvate molecules would be registered as an endothermic event. The melting of the compound, if it occurs before decomposition, would also appear as a sharp endothermic peak. The decomposition processes themselves are typically exothermic, and the DTA curve would reflect the energy released during the breakdown of the molecular structure.
Table 2: Predicted Thermal Analysis Data for this compound
| Analysis Technique | Predicted Event | Approximate Temperature Range (°C) | Associated Change |
| TGA | Release of solvate/water | < 150 | Minor weight loss |
| TGA/DTA | Release of HCl | 150 - 250 | Significant weight loss / Endothermic peak |
| TGA/DTA | Decomposition of organic core | > 250 | Major weight loss / Exothermic peaks |
| DTA | Melting | Variable (may coincide with decomposition) | Sharp endothermic peak |
Coordination Chemistry of 2 2 Imidazolyl Aniline Hydrochloride As a Ligand
Ligand Design Principles for Metal Chelation
Information regarding the specific design principles of 2-(2-Imidazolyl)aniline as a ligand for metal chelation is not available in the reviewed literature. General principles suggest that the nitrogen atoms of the imidazole (B134444) ring and the aniline (B41778) group could act as donor sites, potentially forming stable chelate rings with metal ions. The protonation of the aniline in the hydrochloride form would likely influence its coordination behavior. However, without specific studies, any discussion remains speculative.
Synthesis and Characterization of Metal Complexes
There are no specific reports on the synthesis and characterization of metal complexes involving 2-(2-Imidazolyl)aniline Hydrochloride.
Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Mn(II), Zn(II), Pd(II), Pt(II))
No experimental data has been found detailing the complexation of this compound with the specified transition metal ions.
Stoichiometry and General Formula of Metal Complexes
The stoichiometry and general formulas of metal complexes with this ligand have not been determined or reported in the available literature.
Spectroscopic Investigations of Metal-Ligand Interactions
Specific spectroscopic studies (UV-Vis and EPR) on metal complexes of this compound are absent from the scientific record.
No UV-Vis spectroscopic data is available to analyze the d-d transitions or determine the ligand field parameters for complexes of this compound.
There are no published EPR spectroscopy studies to investigate the redox behavior or the formation of organic radicals in metal complexes of this ligand.
Magnetic Susceptibility and Molar Conductivity Measurements
Molar conductivity measurements are employed to ascertain the electrolytic nature of these complexes in solution. researchgate.netoaji.net The measured values can distinguish between electrolytic and non-electrolytic complexes, providing insight into whether anionic ligands are coordinated to the metal ion or exist as counter-ions in the crystal lattice. semanticscholar.org Complexes that are non-electrolytes typically show low molar conductance values in solvents like DMF. oaji.net
Structural Analysis of Coordination Complexes
While a crystal structure for a complex containing precisely this compound is not described in the available literature, the structure of a closely related zinc(II) complex, [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO, where the ligand is 2-(1H-benzimidazol-2-yl)aniline, offers significant insights. nih.goviucr.org The analysis of this complex revealed a monoclinic crystal system with the space group P2₁/n. nih.goviucr.org
In this complex, the zinc(II) ion is four-coordinated, exhibiting a distorted tetrahedral geometry. nih.goviucr.org The coordination sphere of the zinc ion is completed by the nitrogen atom from the imidazole ring, the nitrogen atom from the aniline group, and two chloride ligands. nih.gov The benzimidazole (B57391) and aniline moieties of the ligand are not coplanar, showing a dihedral angle of 18.24 (8)°. nih.goviucr.org This structural information provides a strong model for the anticipated coordination behavior of 2-(2-Imidazolyl)aniline with metal ions.
Table 1: Selected Crystallographic Data for [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.9927(10) |
| b (Å) | 13.1421(2) |
| c (Å) | 6.73220(10) |
| α (°) | 90 |
| β (°) | 98.851(2) |
| γ (°) | 90 |
| Volume (ų) | 1149.53(3) |
| Z | 4 |
Data sourced from a study on a closely related benzimidazole derivative. nih.goviucr.org
The coordination of 2-(2-Imidazolyl)aniline to a metal center characteristically results in the formation of a stable five-membered chelate ring. This ring is formed by the metal ion, the nitrogen atom of the imidazole ring, the two carbon atoms connecting the imidazole and aniline rings, and the nitrogen atom of the aniline group. The formation of such five- or six-membered chelate rings is a common feature in coordination chemistry and contributes significantly to the thermodynamic stability of the resulting complex.
In the analogous zinc complex with 2-(1H-benzimidazol-2-yl)aniline, the formation of a five-membered chelate ring is confirmed by the N1—Zn1—N2 bond angle of 88.64 (7)°, which is the smallest angle around the central zinc atom. nih.gov This constrained angle is indicative of the geometric requirements of the bidentate ligand forming a stable ring structure. The stability of such chelates is often enhanced by the delocalized π-electron system of the aromatic rings.
The ligand 2-(2-Imidazolyl)aniline primarily acts as a bidentate N,N'-donor ligand. nih.goviucr.org Coordination occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring and the sp³-hybridized nitrogen atom of the aniline's amino group. nih.gov The crystal structure of the zinc complex with the analogous 2-(1H-benzimidazol-2-yl)aniline ligand clearly demonstrates this bidentate coordination, leading to the formation of a mononuclear complex. nih.goviucr.org
While bidentate coordination is the most commonly observed mode for this type of ligand, the possibility of tridentate coordination cannot be entirely ruled out under specific steric and electronic conditions, especially if the ligand backbone is modified to bring another donor atom into a suitable position for coordination. However, based on the available structural data for the closely related ligand, the bidentate chelation is the preferred and structurally characterized coordination mode.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(1H-benzimidazol-2-yl)aniline |
| [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO |
| Zinc(II) |
| Chloride |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of molecules.
Geometric Optimization and Vibrational Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. For 2-(2-Imidazolyl)aniline Hydrochloride, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
Following optimization, vibrational analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule governs its reactivity and photophysical properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. nih.gov For related imidazole (B134444) and aniline (B41778) derivatives, HOMO-LUMO analysis has been used to understand their reactivity and potential applications. researchgate.netmdpi.comresearchgate.net
Table 1: Illustrative Data for Electronic Properties of a Generic Imidazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.2967 |
| LUMO Energy | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
| Ionization Potential | 6.2967 |
| Electron Affinity | 1.8096 |
| Electronegativity (χ) | 4.05315 |
| Chemical Hardness (η) | 2.24355 |
| Chemical Softness (S) | 0.22286 |
| Electrophilicity Index (ω) | 3.6559 |
Note: This table is for illustrative purposes and is based on a generic imidazole derivative found in the literature. nih.gov It does not represent data for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic distribution within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
NBO analysis can quantify the hybridization of atomic orbitals in forming bonds and the charge distribution among the atoms (natural population analysis). Furthermore, it reveals hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions are crucial for understanding molecular stability and reactivity. researchgate.netrsc.orgsynquestlabs.com
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states.
Prediction of Electronic Spectra and Photophysical Properties
TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. This allows for the assignment of the absorption bands observed in experimental spectra to specific electronic transitions (e.g., π → π* or n → π*).
Beyond absorption, TD-DFT can be used to investigate other photophysical properties, such as fluorescence energies. By optimizing the geometry of the first excited state, one can calculate the energy of emission, providing insights into the molecule's potential as a fluorophore.
Photoisomerization Pathway Analysis
For molecules with flexible bonds, TD-DFT can be used to explore potential photoisomerization pathways. This involves mapping the potential energy surface of the excited state to identify transition states and minimum energy paths for conformational changes that can occur upon absorption of light. Such studies are vital for understanding the mechanisms of photoswitches and other light-responsive materials.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational dynamics and intermolecular interactions of a compound in various environments. For this compound, MD simulations can elucidate its behavior in a solvent, typically water, mimicking physiological conditions.
While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of its core components, imidazole and aniline, in aqueous solutions has been investigated. Studies on aqueous imidazole solutions have been carried out to understand its hydration and interaction with water molecules. nih.gov These simulations often employ force fields like OPLS (Optimized Potentials for Liquid Simulations) to model the intermolecular and intramolecular forces. nih.gov
Key findings from simulations of imidazole in aqueous solution indicate the formation of hydration shells around the molecule. nih.gov Specifically, the nitrogen atoms of the imidazole ring are key sites for hydrogen bonding with water molecules. nih.gov It is observed that the hydration shell around the N-H site of imidazole can be influenced by temperature, with changes in the number and order of water molecules in the vicinity. nih.gov These insights suggest that in an aqueous environment, the imidazole moiety of this compound would be actively involved in forming hydrogen bonds with surrounding water molecules, influencing its solubility and conformational stability.
MD simulations on related heterocyclic compounds, such as imidazole-thiazole hybrids, have been performed to understand the stability of ligand-protein complexes. nih.gov These simulations often analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the system over the simulation time.
Table 1: Representative Parameters in Molecular Dynamics Simulations of Imidazole Derivatives
| Parameter | Description | Typical Values/Observations |
| Force Field | A set of parameters to calculate the potential energy of a system of atoms or molecules. | OPLS, CHARMM |
| Solvent Model | A model used to represent the solvent in the simulation. | TIP3P for water |
| Simulation Time | The total time duration for which the molecular movements are simulated. | Nanoseconds (ns) to microseconds (µs) |
| Temperature | The temperature at which the simulation is run. | Typically around 300 K to mimic physiological conditions |
| Pressure | The pressure at which the simulation is run. | Typically 1 atm |
| RMSD | Root Mean Square Deviation, measures the average distance between the atoms of superimposed structures. | Lower, stable RMSD values indicate a stable system. |
| RMSF | Root Mean Square Fluctuation, measures the deviation of each atom from its average position. | Higher RMSF can indicate flexible regions of the molecule. |
This table is a composite based on typical MD simulation parameters for related heterocyclic compounds.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide fundamental insights into properties such as molecular orbital energies, charge distribution, and vibrational frequencies.
For 2-(2-Imidazolyl)aniline and its derivatives, DFT calculations can predict the optimized molecular geometry, including bond lengths and angles. The B3LYP functional with a basis set like 6-31G(d,p) is a commonly used method for such calculations on organic molecules. researchgate.netijper.org
A key aspect of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.
Studies on aniline and its derivatives have shown that the substitution pattern on the aromatic ring significantly influences the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower it. The molecular electrostatic potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface, indicating regions prone to electrophilic and nucleophilic attack.
Table 2: Representative Quantum Chemical Calculation Data for Aniline and Imidazole Derivatives
| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | B3LYP/6-311+G(d,p) | -5.77 | -0.15 | 5.62 |
| p-Nitroaniline | B3LYP/6-311G(d,p) | - | - | 3.8907 |
| p-Aminoaniline | B3LYP/6-311G(d,p) | - | - | 4.6019 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 |
This table presents data from various studies on aniline and other heterocyclic derivatives to illustrate typical calculated values. nih.gov The specific values for this compound would require dedicated calculations.
In Silico Docking Analysis
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with a protein target.
While specific docking studies for this compound are not prevalent in the literature, numerous studies have been conducted on derivatives containing the imidazole or aniline scaffold against various protein targets. These studies provide a framework for understanding how this class of compounds might interact with biological macromolecules.
For example, derivatives of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline have been docked into the active site of protein kinase to explore their anti-proliferative potential. The docking scores, typically expressed in kcal/mol, indicate the binding affinity, with more negative values suggesting stronger binding. The interactions observed in these studies often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site.
In other research, imidazole-based compounds have been investigated as inhibitors of enzymes like carbonic anhydrase and Trypanosoma cruzi CYP51. Docking analyses in these cases have helped to rationalize the structure-activity relationships and to identify key pharmacophoric features responsible for biological activity.
Table 3: Representative In Silico Docking Data for Imidazole and Aniline Derivatives
| Ligand (Derivative) | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-styrylaniline (DSTYR1) | Protein Kinase (2J5F) | -11.27 | Not specified |
| (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorostyryl)aniline (DSTYR3) | Protein Kinase (2J5F) | -12.13 | Not specified |
| (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-hydroxystyryl)aniline (DSTYR5) | Protein Kinase (2J5F) | -13.63 | Not specified |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivative (Compound 7) | Trypanosoma cruzi CYP51 | Not specified | Not specified |
| Oxazine substituted 9-anilinoacridine (B1211779) derivative | Topoisomerase-II (1ZXM) | -5.7 to -8.06 | Not specified |
This table compiles docking results from various studies on related compounds to provide a contextual understanding. The specific protein targets and binding affinities for this compound would depend on the biological context being investigated.
Supramolecular Chemistry and Self Assembly
Hydrogen Bonding Interactions
Hydrogen bonding is a predominant force in the supramolecular assembly of 2-(2-Imidazolyl)aniline hydrochloride, owing to the presence of multiple hydrogen bond donors and acceptors. The key functional groups involved are the imidazole (B134444) ring, the aniline (B41778) group, and the chloride anion.
The imidazole ring itself is a versatile participant in hydrogen bonding. In its neutral form, the pyrrole-like N-H group acts as a hydrogen bond donor, while the pyridine-like nitrogen atom is a hydrogen bond acceptor. nih.gov In the hydrochloride salt, the imidazole ring is protonated to form an imidazolium (B1220033) cation. This enhances the hydrogen bond donor strength of both N-H groups. The anilinium group (-NH3+) also serves as a strong hydrogen bond donor. The chloride anion (Cl-), in turn, is an effective hydrogen bond acceptor.
This combination of donors and acceptors allows for the formation of a rich network of hydrogen bonds. Quantum-chemical studies on related imidazole systems have shown that the formation of one non-covalent interaction can significantly influence the strength and geometry of others, a phenomenon known as cooperativity. nih.gov In the solid state, these interactions lead to the formation of robust, multidimensional networks. For instance, in related amine hydrochloride salts, strong hydrogen bond donors are known to interact favorably with chloride ions that might otherwise be underutilized as hydrogen bond acceptors. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction | Significance |
| Imidazolium N-H | Chloride (Cl⁻) | Strong, charge-assisted | Key interaction in crystal packing |
| Imidazolium N-H | Imidazole N (in another molecule) | N-H···N | Can lead to chain or dimeric motifs |
| Anilinium N-H | Chloride (Cl⁻) | Strong, charge-assisted | Major contributor to lattice energy |
| Anilinium N-H | Imidazole N (in another molecule) | N-H···N | Contributes to linking molecules |
The specific patterns of these hydrogen bonds, such as the formation of chains, sheets, or more complex three-dimensional architectures, would be definitively determined by the crystal structure of the compound.
π-π Stacking Interactions
The aromatic nature of both the imidazole and the phenyl rings in this compound facilitates π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, are crucial in the organization of aromatic molecules in the solid state. researchgate.netnih.gov
The stacking can occur between two imidazole rings, two phenyl rings, or between an imidazole and a phenyl ring. The geometry of these interactions can vary, including face-to-face and offset or parallel-displaced arrangements. Studies on imidazole-containing compounds have demonstrated that parallel-displaced conformations are common. researchgate.net The presence of a positive charge on the imidazolium ring can lead to cation-π interactions, which are generally stronger than neutral π-π interactions and can further stabilize the supramolecular assembly.
In related systems, π-π stacking interactions have been shown to work in concert with hydrogen bonds to direct the formation of specific supramolecular architectures. rsc.org For example, in some coordination polymers, π-stacking interactions between imidazole or pyridine (B92270) moieties lead to the formation of dimeric associates or infinite 2D motifs. rsc.orgrsc.org The interplay between hydrogen bonding and π-π stacking is a key theme in the crystal engineering of such compounds. researchgate.net
Formation of Cocrystals and Organized Structures
The functional groups present in this compound make it a prime candidate for the formation of cocrystals and other organized supramolecular structures. Crystal engineering principles can be applied to design multicomponent crystals where the hydrochloride salt co-crystallizes with a neutral guest molecule, often a carboxylic acid or another species capable of strong hydrogen bonding. nih.gov
A common strategy for forming cocrystals with amine hydrochlorides involves introducing strong hydrogen-bond donors, like carboxylic acids, to interact with the chloride ion. nih.gov This approach can lead to the formation of robust and predictable hydrogen-bonded synthons. For this compound, a carboxylic acid could form strong O-H···Cl⁻ hydrogen bonds, thereby organizing the components into a new crystalline lattice with potentially different physical properties.
The self-assembly process is essentially crystallization in two or three dimensions, where intermolecular forces guide the arrangement of molecules. nih.gov The combination of strong, directional hydrogen bonds and less directional but significant π-π stacking interactions in this compound provides the necessary tools for the rational design of organized structures. While specific cocrystals of this compound are not prominently reported, the principles of crystal engineering strongly suggest their feasibility.
Self-Organization Phenomena
Self-organization, or self-assembly, is the spontaneous formation of ordered structures from individual components. For this compound, this process is driven by the non-covalent interactions discussed previously. The molecule's structure, with its multiple hydrogen bonding sites and aromatic rings, pre-programs it for self-assembly. rsc.org
In solution and in the solid state, these molecules are expected to arrange themselves to maximize favorable interactions. This can lead to the formation of various supramolecular motifs, such as dimers, chains, or layers. For example, hydrogen bonds involving the imidazolium and anilinium protons and the chloride anion can create a primary structural network. researchgate.net This network can then be further organized by weaker C-H···Cl, C-H···π, and π-π stacking interactions, leading to a complex and stable three-dimensional architecture. researchgate.net
The study of similar molecules, such as bis(imidazole) derivatives, has shown that self-assembly can lead to the formation of complex structures like helices and channels, often templated by other molecules or ions present during crystallization. nih.gov The principles of multiple hydrogen bonding are fundamental to creating complex and functional supramolecular architectures. rsc.org
Imidazole-Linked Polymers and Frameworks
The bifunctional nature of 2-(2-Imidazolyl)aniline, with its coordinating imidazole unit and reactive aniline group, makes it a potential building block for polymers and coordination frameworks.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The imidazole group, particularly its pyridine-like nitrogen, is an excellent ligand for coordinating with metal ions. mdpi.com This property allows 2-(2-Imidazolyl)aniline to be used as a linker in the synthesis of coordination polymers and MOFs. nih.govnih.gov In such structures, metal ions or clusters act as nodes, and the organic molecules bridge them to form one-, two-, or three-dimensional networks. The aniline group can either remain as a pendant functional group within the pores of the framework or be used for post-synthetic modification. The resulting MOFs could have applications in areas like gas storage, catalysis, and sensing. nih.govresearchgate.net
Covalent Polymers: The aniline moiety offers a route to incorporate the molecule into covalent polymer chains. For instance, polycondensation reactions involving the amino group could be used to synthesize polymers containing the 2-(2-imidazolyl)phenyl unit. nih.govnih.gov These polymers would possess the intrinsic properties of the imidazole group, such as its ability to coordinate metals and participate in hydrogen bonding, potentially leading to materials with interesting thermal, mechanical, or chemical properties. nih.gov
While the direct use of this compound in the synthesis of specific polymers and frameworks is not extensively documented, its structural motifs are found in numerous reported coordination networks and polymeric materials. mdpi.comnih.gov
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions
The aniline (B41778) and imidazole (B134444) rings in 2-(2-Imidazolyl)aniline hydrochloride can both participate in nucleophilic substitution reactions, although their reactivity differs. Arylamines like aniline are highly reactive towards electrophilic aromatic substitution, and their nucleophilicity can be modulated. libretexts.orgucalgary.ca
The amino group of the aniline moiety is a strong activating group, directing electrophiles to the ortho and para positions. However, in 2-(2-Imidazolyl)aniline, the ortho position to the amino group is substituted by the imidazole ring, and the other ortho position and the para position are available for substitution. The high reactivity of aniline can sometimes lead to multiple substitutions, a challenge that can be managed by acetylating the amino group to temper its activating effect. libretexts.org
The imidazole ring itself can undergo nucleophilic substitution, although it is generally less reactive than the aniline ring towards electrophiles. The reactivity of the imidazole ring is influenced by the protonation state of its nitrogen atoms. Computational studies on the reaction of imidazole with bromo-1-arylethanone derivatives have provided insights into the energetics and mechanisms of such substitutions.
It is important to note that under strongly acidic conditions, the amino group of the aniline will be protonated to form an anilinium ion. This anilinium group is a deactivating, meta-directing group, which would significantly alter the regioselectivity and rate of electrophilic aromatic substitution on the aniline ring.
A study on the derivatization of heptaminol (B132716) hydrochloride, which contains a primary amino group, with dansyl chloride showcases a typical nucleophilic substitution reaction where the amino group acts as the nucleophile. nih.gov This type of reaction would be expected for the free base form of 2-(2-Imidazolyl)aniline.
Table 1: Potential Nucleophilic Substitution Reactions
| Reactant Type | Potential Product | General Conditions |
|---|---|---|
| Alkyl Halide | N-Alkylated aniline | Basic conditions |
| Acyl Halide | N-Acylated aniline (amide) | Basic conditions or Schotten-Baumann conditions |
Cyclization Reactions
The bifunctional nature of 2-(2-Imidazolyl)aniline makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the ortho-disposed amino and imidazole groups allows for intramolecular cyclization reactions to form polycyclic aromatic compounds.
For instance, derivatives of 2-aminopyridine, which shares a similar structural motif of an amino group ortho to a heterocyclic nitrogen, are known to undergo cyclization reactions to form imidazo[1,2-a]pyridines. beilstein-journals.org These reactions can be catalyzed by transition metals like copper. beilstein-journals.org A similar strategy could be envisioned for 2-(2-Imidazolyl)aniline, where reaction with an appropriate bifunctional electrophile could lead to the formation of a new fused ring system.
The synthesis of imidazo[1,2-a]pyrimidines and other bi- and tricyclic imidazo (B10784944) derivatives has been reported, highlighting the utility of imidazole-containing precursors in constructing complex heterocyclic frameworks. nih.gov Furthermore, the synthesis of N-amino-imidazolin-2-ones via a base-promoted 5-exo-dig cyclization of aza-propargylglycinamides demonstrates another mode of cyclization involving an imidazole precursor. nih.gov
Research on the synthesis of 2-aminopyridines via ruthenium-mediated [2 + 2 + 2] cycloaddition of α,ω-diynes and cyanamides showcases a modern approach to constructing the core scaffold, which could be adapted for the synthesis of precursors to 2-(2-Imidazolyl)aniline. researchgate.net
Table 2: Potential Cyclization Reactions for Fused Heterocycle Synthesis
| Reactant Type | Potential Fused Heterocycle | General Conditions |
|---|---|---|
| α-Haloketone | Imidazo[1,2-a]benzimidazole derivative | Basic conditions, heat |
| Dicarbonyl compound | Fused pyrazine (B50134) derivative | Acidic or basic catalysis, condensation |
Oxidation Reactions
The aniline moiety in this compound is susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including azoxybenzenes, phenazines, and polymeric materials (polyaniline). researchgate.net The specific product formed depends on the oxidant used and the reaction conditions. The traditional mechanism for aniline oxidation often involves radical species. researchgate.net
The imidazole ring is generally more resistant to oxidation than the aniline ring. However, studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that oxidation can occur, leading to ring-opened products. rsc.org This suggests that under strong oxidizing conditions, both the aniline and imidazole rings could be affected.
The presence of the hydrochloride means that under acidic conditions, the aniline exists as the anilinium ion, which is less susceptible to oxidation than the free amine.
Reduction Reactions
While the aniline and imidazole rings are already in a reduced state, reduction reactions become relevant if the molecule contains reducible functional groups, such as a nitro group. For example, the synthesis of 2-(2-Imidazolyl)aniline could potentially proceed from a nitro-substituted precursor, such as 2-nitro-X-(2-imidazolyl)benzene, where the nitro group is subsequently reduced to an amine.
The reduction of aromatic nitro groups to anilines is a common and well-established transformation in organic synthesis. youtube.com A variety of reagents can be used for this purpose, including catalytic hydrogenation with palladium on carbon (Pd/C) or the use of metals like iron (Fe) or tin (Sn) in acidic media. youtube.comcommonorganicchemistry.comyoutube.com The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups in the molecule. For instance, lithium aluminum hydride (LiAlH4) reduces aliphatic nitro compounds to amines but can lead to azo products with aromatic nitro compounds. commonorganicchemistry.com
A study on the reduction of nitro compounds to amines highlights that the process often occurs in two steps: reduction with a reducing agent and an acid catalyst, followed by neutralization to obtain the free amine. youtube.com
Coupling Reactions (e.g., Azo Coupling)
The aniline moiety of 2-(2-Imidazolyl)aniline can participate in azo coupling reactions. This reaction involves the diazotization of the primary aromatic amine to form a diazonium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound (the coupling partner). wikipedia.org
The diazotization is typically carried out by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid. The resulting diazonium salt can then be coupled with electron-rich aromatic compounds such as phenols, naphthols, or other anilines to form brightly colored azo compounds. libretexts.orgwikipedia.orgyoutube.com
The position of the azo coupling on the coupling partner is generally para to the activating group, unless this position is blocked, in which case ortho coupling may occur. wikipedia.org The pH of the reaction medium is a critical parameter for a successful azo coupling reaction.
Table 3: Azo Coupling Reaction
| Step | Reagents | Intermediate/Product |
|---|---|---|
| Diazotization | 2-(2-Imidazolyl)aniline HCl, NaNO2, HCl | 2-(2-Imidazolyl)benzenediazonium chloride |
Acid-Base Properties and Protonation States
This compound possesses multiple sites that can participate in acid-base equilibria. The hydrochloride salt form indicates that at least one of the basic nitrogen atoms is protonated. In a strongly acidic solution, both the aniline amino group and the imidazole nitrogen atoms will be protonated.
The pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6. The imidazole ring has two nitrogen atoms: one is pyrrole-like and is not very basic, while the other is pyridine-like and has a pKa of about 7 for its conjugate acid. The pKa of a histidine residue in a peptide, which contains an imidazole side chain, has been determined to be around 6.8, and this value is sensitive to the local chemical environment. nih.gov
Given these values, in a solution of this compound, the pyridine-like nitrogen of the imidazole ring is likely the primary site of protonation. As the pH of the solution is raised, the anilinium ion would be the next to deprotonate, followed by the proton on the imidazole ring. The exact pKa values for this compound would need to be determined experimentally but can be estimated based on these parent structures.
The different protonation states of the molecule will significantly influence its reactivity. For example, the nucleophilicity of the amino group is greatly diminished upon protonation. Similarly, the reactivity of the imidazole ring in both nucleophilic and electrophilic reactions is dependent on its protonation state.
Applications in Advanced Materials and Catalysis
Catalytic Applications
The compound serves as a versatile ligand for creating metal complexes that act as catalysts in a range of organic reactions. The nitrogen atoms in the imidazole (B134444) and aniline (B41778) moieties can coordinate with metal centers, forming stable yet catalytically active species.
In homogeneous catalysis, ligands based on the 2-(imidazolyl)aniline scaffold are instrumental in stabilizing and activating metal centers for various cross-coupling reactions. Palladium(II)-NHC (N-heterocyclic carbene) precatalysts incorporating an aniline ligand, for instance, have been synthesized and proven effective. organic-chemistry.org These air- and moisture-stable complexes demonstrate high efficiency in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. organic-chemistry.org The introduction of the aniline ligand provides electronic and structural tunability to the catalyst, which can enhance performance in challenging reactions. organic-chemistry.org Furthermore, the imidazole motif is central to stereodivergent allylic alkylation reactions, where dual catalysis with nickel and iridium complexes allows for the synthesis of all possible stereoisomers of α-allylated tertiary carbonyls from 2-acylimidazoles. nih.gov This highlights the utility of the imidazole core in constructing sophisticated catalytic systems for complex organic synthesis. nih.gov
A significant area of research involves using metal complexes of 2-(2-Imidazolyl)aniline derivatives to mimic the function of the copper-containing enzyme phenoxazinone synthase. This enzyme catalyzes the aerobic oxidative coupling of o-aminophenol (OAP) to form 2-aminophenoxazine-3-one (APX), a chromophore found in certain antibiotics. researchgate.netresearchgate.net
Researchers have successfully synthesized mono- and tetranuclear copper(II) complexes, as well as cobalt(II) complexes, with ligands derived from or related to 2-(2-Imidazolyl)aniline that exhibit this biomimetic activity. researchgate.netresearchgate.netrsc.org These synthetic catalysts effectively facilitate the oxidation of OAP to APX using atmospheric oxygen. researchgate.netresearchgate.net For example, a heterogenized oxidovanadium(V) complex demonstrated excellent catalytic activity, achieving a 96% yield of APX under optimized conditions. researchgate.net Its homogeneous counterpart also showed significant activity with an 83% yield. researchgate.net The reaction mechanism is believed to involve the formation of a catalyst-substrate adduct, with spectroscopic evidence suggesting the generation of an organic radical during the oxidation process. researchgate.net
The N-trifluoroethylation of anilines is a crucial transformation for introducing the trifluoroethyl group (–CH₂CF₃) into organic molecules, a common motif in pharmaceuticals and agrochemicals. While direct catalysis by 2-(2-Imidazolyl)aniline hydrochloride for this specific reaction is not extensively documented, related catalytic systems provide a framework for its potential application. An iron porphyrin-catalyzed method has been developed for the N-trifluoroethylation of various anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. rsc.org This one-pot reaction proceeds through a cascade diazotization/N-trifluoroethylation sequence and is effective for a wide range of aniline substrates, including those with both electron-donating and electron-withdrawing groups, affording yields from 45% to 93%. rsc.org Another approach utilizes a silver(I) catalyst with 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) for the N-H insertion reaction on anilines. nih.gov
The allylation of anilines is a key C-N bond-forming reaction. The broader field of allylation has seen significant advances using catalysts where imidazole-containing molecules are key components. A notable example is the diastereodivergent allylic alkylation of 2-acylimidazoles. nih.gov This reaction, employing a dual catalytic system of nickel and iridium, allows for the highly selective synthesis of either linear or branched allylated products. nih.gov By carefully selecting the catalyst enantiomers and reaction conditions, all four possible stereoisomers of the product can be accessed with high efficiency and stereoselectivity. nih.gov This demonstrates the profound influence of the imidazole moiety in directing the stereochemical outcome of complex catalytic transformations.
The efficiency of catalysts derived from 2-(2-Imidazolyl)aniline and related ligands has been quantified through kinetic studies, particularly for phenoxazinone synthase mimicking reactions. The turnover number (kcat), which represents the number of substrate molecules converted per catalyst molecule per unit time, is a key metric of performance.
For instance, a cobalt complex with a 2-(1H-imidazol-2-yl)aniline-bearing ligand was found to be highly active in the oxidation of o-aminophenol, exhibiting a turnover number (kcat) of 52.5 h⁻¹. researchgate.net In other studies, copper(II) complexes designed to mimic the enzyme have shown maximum reaction rates on the order of 10⁻⁷ M s⁻¹. rsc.org The table below summarizes key kinetic data from various studies on related catalytic systems.
| Catalyst System | Reaction | Substrate | Key Kinetic Parameter | Value | Reference |
| Co(II) Complex with 2-(1H-imidazol-2-yl)aniline ligand | Oxidation | o-Aminophenol | Turnover Number (kcat) | 52.5 h⁻¹ | researchgate.net |
| Mononuclear Cu(II) Complex | Oxidation (Phenoxazinone Synthase Mimic) | o-Aminophenol | Maximum Reaction Rate | 4.0 x 10⁻⁷ M s⁻¹ | rsc.org |
| Binuclear Cu(II) Complex | Oxidation (Phenoxazinone Synthase Mimic) | o-Aminophenol | Maximum Reaction Rate | up to 2.3 x 10⁻⁸ M s⁻¹ | researchgate.net |
| Heterogenized Oxidovanadium(V) Complex | Oxidation | o-Aminophenol | Product Yield | 96% | researchgate.net |
| Homogeneous Oxidovanadium(V) Complex | Oxidation | o-Aminophenol | Product Yield | 83% | researchgate.net |
Fluorescent Probes and Sensors
The imidazole ring system, particularly when combined with an aromatic amine like aniline, forms the structural basis for a variety of fluorescent probes and sensors. These molecules are designed to exhibit a change in their fluorescence properties—such as intensity or wavelength—upon binding to a specific analyte.
Derivatives based on the imidazole scaffold have been developed as highly selective and sensitive fluorescent probes for detecting environmentally and biologically important species. For example, an imidazole-based probe demonstrated a rapid response and high selectivity for Mercury(II) ions (Hg²⁺) in aqueous solutions and was successfully used for imaging Hg²⁺ in living cells. researchgate.net The sensing mechanism often involves the analyte binding to the probe, which induces a conformational change (like the opening of a spiro-lactam ring) or modulates a photoinduced electron transfer (PET) process, resulting in a significant enhancement of fluorescence. researchgate.net The linear relationship between fluorescence intensity and Hg²⁺ concentration allowed for a low detection limit of 4.0 x 10⁻⁸ M. researchgate.net
Other imidazole-based probes have been designed for detecting hypochlorite (B82951) (ClO⁻), an important reactive oxygen species, and for the enantioselective recognition of amino acids like lysine (B10760008) and phenylalanine. nih.govmdpi.comresearchgate.net An imidazole bromide probe built on a chiral H₈-BINOL framework showed a distinct fluorescence enhancement and a significant red shift upon binding to L-lysine, allowing it to differentiate between enantiomers. mdpi.com These examples underscore the versatility of the imidazole core, as found in 2-(2-Imidazolyl)aniline, for the rational design of advanced chemosensors. mdpi.comresearchgate.net
Metal Ion Sensing (e.g., Cu²⁺, Zn²⁺)
The imidazole and aniline groups in 2-(2-Imidazolyl)aniline contain lone pairs of electrons on their nitrogen atoms, which can coordinate with metal ions. This interaction can lead to changes in the electronic and photophysical properties of the molecule, forming the basis for its use as a chemosensor.
While direct studies on this compound for metal ion sensing are not extensively documented in publicly available research, the broader class of imidazole-based compounds has been widely investigated for this purpose. For instance, a fluorescent sensor based on 2-(2'-aminophenyl)benzimidazole has demonstrated the ability to recognize Cu²⁺ ions in an aqueous solution. rsc.org The coordination of the copper ion with the sensor molecule leads to a quenching of its fluorescence. rsc.org Similarly, imidazole-containing scaffolds have been successfully employed in the design of fluorescent probes for the selective detection of Zn²⁺. nih.govnih.gov The interaction with Zn²⁺ often results in a "turn-on" fluorescence response due to the inhibition of photoinduced electron transfer (PET) processes. nih.gov
The sensing mechanism typically involves the formation of a complex between the imidazole-containing ligand and the metal ion. This complexation alters the electronic structure of the ligand, leading to a measurable change in its absorption or emission spectrum. The selectivity of these sensors is determined by the specific binding affinity of the ligand for different metal ions.
Table 1: Examples of Imidazole-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Compound | Target Ion | Sensing Mechanism | Detection Limit | Reference |
| 2-(2'-aminophenyl)benzimidazole derivative | Cu²⁺ | Fluorescence quenching | Not Specified | rsc.org |
| Fused isoindole-imidazole Schiff base | Zn²⁺ | Fluorescence turn-on | 0.073 µM | nih.gov |
| Benzimidazole (B57391) 8-aminoquinoline (B160924) derivative | Zn²⁺ | Fluorescence turn-on | 1.76 x 10⁻⁷ M | unb.ca |
This table presents data for related imidazole compounds to illustrate the potential applications of this compound.
"On-Off" Fluorescent Probes
The ability of 2-(2-Imidazolyl)aniline and its derivatives to act as "on-off" fluorescent probes is a direct consequence of their metal ion sensing capabilities. In an "off-on" sensor, the probe is initially non-fluorescent or weakly fluorescent. Upon binding to the target analyte (e.g., a metal ion), a significant increase in fluorescence intensity is observed. researchgate.netlookchem.com Conversely, an "on-off" sensor exhibits strong initial fluorescence that is quenched upon interaction with the analyte.
The "on-off" switching mechanism is often governed by processes such as photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). In many imidazole-based probes, the nitrogen atoms can participate in PET, which quenches the fluorescence of the molecule. When these nitrogen atoms coordinate with a metal ion, the PET process is inhibited, leading to a "turn-on" of fluorescence. The specific design of the molecule, including the nature of the fluorophore and the chelating site, determines whether it will function as an "on-off" or "off-on" probe.
Optoelectronic Technologies
The conjugated π-system present in 2-(2-Imidazolyl)aniline, arising from the aromatic phenyl and imidazole rings, makes it a promising candidate for various optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs)
Imidazole derivatives are widely recognized for their utility in organic light-emitting diodes (OLEDs), where they can function as emitters, host materials, or electron-transporting materials (ETMs). tandfonline.comtandfonline.com Their strong electron-withdrawing nature is a key attribute for these applications. tandfonline.comtandfonline.com While specific research on the use of this compound in OLEDs is limited, the general properties of imidazole-based materials provide a strong indication of its potential.
Derivatives of imidazole and carbazole (B46965) have been synthesized and used as hosts for phosphorescent OLEDs, achieving high quantum efficiencies. mdpi.com Furthermore, imidazole-based fluorescent materials are being explored for their potential in developing highly efficient deep-blue OLEDs. acs.orgrsc.org
Table 2: Performance of OLEDs Utilizing Imidazole-Based Materials
| Imidazole Derivative Type | Role in OLED | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |
| Phenanthroimidazole/Pyreneimidazole | Emitter | Deep Blue | 5.05% | acs.org |
| Carbazole and Diphenyl Imidazole | Emitter | Deep Blue | 1.1% | mdpi.com |
| Carbazole and Diphenyl Imidazole | Host | Green | 8.3% | mdpi.com |
| Carbazole and Diphenyl Imidazole | Host | Red | 6.4% | mdpi.com |
This table showcases the performance of related imidazole compounds, suggesting the potential of this compound in similar applications.
Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for applications in optical communications, data storage, and optical signal processing. Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO properties. The aniline group in 2-(2-Imidazolyl)aniline can act as an electron donor, while the imidazole ring can be functionalized to act as an electron acceptor, creating a molecule with potential for second-order NLO activity.
Theoretical studies on substituted anilines have shown that modifications to the donor and acceptor strengths, as well as the conjugation length, can significantly enhance the first-order hyperpolarizability, a measure of NLO activity. mq.edu.aubath.ac.uk Imidazole-centered tripodal chromophores have also been investigated for their third-order NLO properties, particularly for two-photon absorption. rsc.org
Optical Limiters
Optical limiters are materials that exhibit high transmittance at low input light intensities and low transmittance at high intensities, thereby protecting sensitive optical components from damage. This behavior is often a result of non-linear absorption processes like two-photon absorption (TPA) and reverse saturable absorption (RSA).
Imidazole-based materials have shown promise as optical limiters. For instance, zeolitic imidazolate frameworks (ZIFs) have been studied for their optical limiting responses. acs.org The introduction of defects in the crystal lattice of these materials can enhance their absorption properties and lead to a reduction in the optical limiting threshold. acs.org While direct studies on this compound are not prevalent, the inherent NLO properties of imidazole derivatives suggest its potential in this area.
Dyes and Pigments
The synthesis of azo dyes often involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. unb.canih.gov The amino group in 2-(2-Imidazolyl)aniline makes it a suitable precursor for the synthesis of novel azo dyes. The resulting dyes would incorporate the imidazole heterocycle, which could impart unique coloristic and fastness properties.
The general synthetic route involves treating the 2-(2-Imidazolyl)aniline with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This salt is then reacted with a coupling component, such as a phenol (B47542) or an aniline derivative, to produce the final azo dye. nih.gov The specific color of the dye depends on the electronic properties of both the diazonium salt and the coupling component. The incorporation of heterocyclic moieties like imidazole into azo dyes is an area of active research. researchgate.netgoogle.com
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of 2-(2-Imidazolyl)aniline Hydrochloride. While classical methods for imidazole (B134444) synthesis, such as the Debus-Radziszewski reaction, provide a foundational approach, future research will likely focus on more sophisticated and sustainable methodologies. nih.gov
One promising avenue is the application of multicomponent reactions (MCRs). The van Leusen imidazole synthesis, a well-established MCR, could be adapted for the direct synthesis of functionally rich 2-(2-imidazolyl)aniline derivatives. mdpi.com This approach offers the advantage of assembling the core structure in a single step from readily available starting materials, thereby increasing efficiency and reducing waste. mdpi.com Microwave-assisted organic synthesis represents another area ripe for exploration. This technique has the potential to significantly shorten reaction times and improve yields for the synthesis of imidazole-containing compounds. mdpi.com
Furthermore, the development of catalytic cross-coupling reactions could provide novel pathways to 2-(2-Imidazolyl)aniline and its derivatives. For instance, palladium-catalyzed C-N coupling reactions could be employed to link a pre-functionalized imidazole ring to an aniline (B41778) precursor. The use of greener solvents and catalysts will also be a key consideration in the development of these new synthetic strategies.
| Synthetic Approach | Potential Advantages | Key Precursors |
| Modified Debus-Radziszewski Reaction | Well-established, readily available starting materials. | Glyoxal (B1671930), an appropriate aniline derivative, ammonia (B1221849). nih.gov |
| van Leusen Multicomponent Reaction | One-pot synthesis, high atom economy, structural diversity. mdpi.com | Tosylmethyl isocyanide (TosMIC), an appropriate imine or aldehyde/amine combination. mdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. mdpi.com | Similar to conventional methods but under microwave irradiation. |
| Catalytic Cross-Coupling Reactions | High functional group tolerance, precise control over substitution patterns. | Halogenated imidazole derivative, aniline or its boronic acid derivative. |
Advanced Characterization Techniques and Data Integration
A thorough understanding of the physicochemical properties of this compound is crucial for its application. While standard characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry are essential for structural confirmation, future research should incorporate more advanced methods to gain deeper insights. nih.govacs.org
Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. jchemrev.com This information is critical for understanding its packing and potential polymorphism. Computational methods, particularly Density Functional Theory (DFT), can be employed to complement experimental data. jchemrev.com DFT calculations can provide insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and vibrational frequencies, which are essential for interpreting spectroscopic data and predicting reactivity. jchemrev.com
The integration of data from various analytical techniques will be key. For example, correlating solid-state structural information from X-ray crystallography with solution-state conformational dynamics from advanced NMR techniques (e.g., NOESY, ROESY) can provide a comprehensive picture of the molecule's behavior in different environments.
| Characterization Technique | Information Gained | Importance |
| 1D and 2D NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Fundamental for structural elucidation in solution. jchemrev.commdpi.com |
| FTIR Spectroscopy | Presence of functional groups, vibrational modes. | Confirmation of molecular structure and bonding. nih.govacs.org |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Determination of molecular formula and structural fragments. jchemrev.com |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing. | Unambiguous structural determination in the solid state. jchemrev.com |
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, spectroscopic predictions. | Complements experimental data and provides theoretical insights. jchemrev.com |
Deeper Understanding of Structure-Activity Relationships in Catalysis and Sensing
The unique structure of this compound, featuring a basic imidazole ring and a nucleophilic aniline moiety, suggests significant potential in catalysis and chemical sensing. Future research should focus on elucidating the structure-activity relationships (SAR) that govern its performance in these applications.
In catalysis, the imidazole and aniline nitrogens can act as a bidentate ligand, coordinating with metal centers to form catalytically active complexes. The electronic properties of the aniline ring, which can be tuned by introducing substituents, will likely have a profound impact on the catalytic activity. A systematic study involving the synthesis of a library of derivatives with varying electronic and steric properties will be crucial for developing highly efficient catalysts.
For chemical sensing, the molecule's ability to interact with analytes through hydrogen bonding, metal coordination, or changes in its electronic properties can be exploited. For instance, the fluorescence properties of the aniline moiety might be modulated upon binding to a specific ion or molecule. A quantitative structure-activity relationship (QSAR) study could be employed to correlate the structural features of different derivatives with their sensing performance, such as sensitivity and selectivity. nih.gov
| Application Area | Key Structural Features | Research Focus |
| Catalysis | Imidazole and aniline nitrogen atoms as a bidentate ligand. | Synthesis of metal complexes, investigation of catalytic activity in various organic transformations, tuning of electronic properties of the aniline ring. |
| Chemical Sensing | Potential for hydrogen bonding, metal coordination, and fluorescence. | Development of fluorescent sensors, studying the effect of substituents on selectivity and sensitivity, QSAR studies. nih.govrsc.org |
Design of Next-Generation Imidazole-Based Functional Materials
The inherent properties of the imidazole ring, such as its aromaticity, thermal stability, and ability to participate in hydrogen bonding and proton transfer, make it an excellent building block for functional materials. researchgate.netuobasrah.edu.iq this compound can serve as a versatile precursor for the design of next-generation materials with tailored properties.
One exciting direction is the development of novel ionic liquids (ILs). By quaternizing the imidazole nitrogen and selecting appropriate counter-anions, a new class of ILs with specific physicochemical properties, such as viscosity, conductivity, and thermal stability, can be designed. researchgate.net These ILs could find applications as green solvents, electrolytes in batteries, or as catalysts. researchgate.net
Furthermore, the aniline group provides a handle for polymerization. The synthesis of polymers incorporating the 2-(2-Imidazolyl)aniline moiety could lead to materials with interesting optical, electronic, or ion-conducting properties. These materials could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as proton exchange membranes in fuel cells. The ability to modify both the imidazole and aniline components offers a high degree of tunability for the final material properties.
| Material Type | Design Strategy | Potential Applications |
| Ionic Liquids | Alkylation of the imidazole nitrogen with various alkyl chains and selection of different anions. researchgate.net | Green solvents, electrolytes, catalysts. researchgate.net |
| Functional Polymers | Polymerization through the aniline group or by incorporating the molecule as a monomer. | Organic electronics, chemical sensors, proton exchange membranes. |
| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Use as a linker to connect metal nodes. | Gas storage, separation, catalysis. |
Q & A
Q. What decomposition pathways dominate under thermal stress, and how do they impact experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
